![molecular formula C10H8BrClO B14651080 1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene CAS No. 54185-83-0](/img/structure/B14651080.png)
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene is an organic compound characterized by the presence of a bromine atom and a chlorobutynyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-chlorobut-2-yne.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Reaction Mechanism: The 4-chlorobut-2-yne undergoes a nucleophilic substitution reaction with 4-bromophenol, resulting in the formation of this compound.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product
Chemical Reactions Analysis
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and oxidizing agents such as potassium permanganate. The reactions are often carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which are currently under investigation in various research studies .
Comparison with Similar Compounds
1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene can be compared with similar compounds, such as:
1-Bromo-4-butylbenzene: This compound lacks the chlorobutynyl group, making it less reactive in certain chemical reactions.
1-Bromo-4-(1-propynyl)benzene: This compound has a propynyl group instead of a chlorobutynyl group, leading to different reactivity and applications.
1-Bromo-4-chlorobutane: This compound has a simpler structure and different chemical properties compared to this compound
Properties
CAS No. |
54185-83-0 |
|---|---|
Molecular Formula |
C10H8BrClO |
Molecular Weight |
259.52 g/mol |
IUPAC Name |
1-bromo-4-(4-chlorobut-2-ynoxy)benzene |
InChI |
InChI=1S/C10H8BrClO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,7-8H2 |
InChI Key |
RVLZCCMVWKFMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)

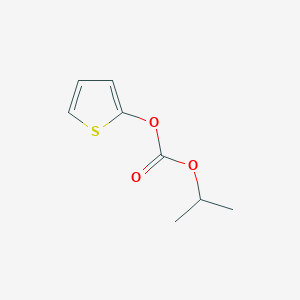
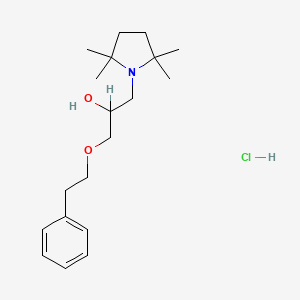
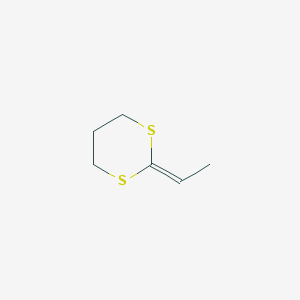


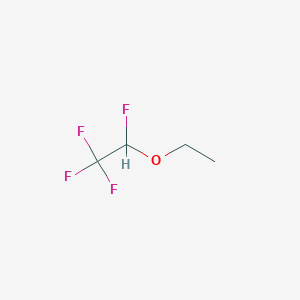

![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
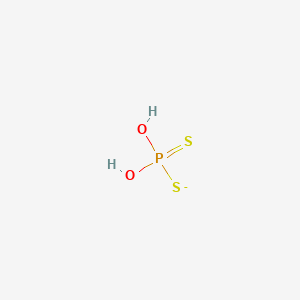
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
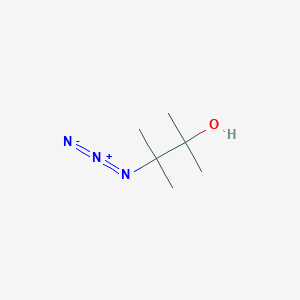
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
